(1R)-cyclohex-2-en-1-ol

Catalog No.
S3339924
CAS No.
3413-44-3
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-cyclohex-2-en-1-ol

CAS Number

3413-44-3

Product Name

(1R)-cyclohex-2-en-1-ol

IUPAC Name

(1R)-cyclohex-2-en-1-ol

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2/t6-/m0/s1

InChI Key

PQANGXXSEABURG-LURJTMIESA-N

SMILES

C1CC=CC(C1)O

Canonical SMILES

C1CC=CC(C1)O

Isomeric SMILES

C1CC=C[C@@H](C1)O

Here are some areas of scientific research where (1R)-2-cyclohexen-1-ol is being investigated:

Asymmetric Synthesis

Due to its chirality, (1R)-2-cyclohexen-1-ol can be used as a building block in the synthesis of other chiral molecules. This is particularly relevant in the field of pharmaceutical research, where the specific spatial arrangement of atoms in a drug molecule can significantly impact its biological activity. Studies have explored the use of (1R)-2-cyclohexen-1-ol as a chiral starting material for the synthesis of various biologically active compounds, including anti-inflammatory drugs and anti-cancer agents [, ].

(1R)-cyclohex-2-en-1-ol is an organic compound characterized by its cyclohexene structure with a hydroxyl group attached. Its molecular formula is C6H10OC_6H_{10}O, indicating it contains six carbon atoms, ten hydrogen atoms, and one oxygen atom. This compound exists as a colorless liquid and is classified as an allylic alcohol due to the presence of a double bond adjacent to the alcohol functional group. The stereochemistry at the first carbon (1R) indicates that the hydroxyl group is positioned in a specific orientation that influences its chemical behavior and biological activity.

Typical of alcohols and alkenes. Key reactions include:

  • Hydroxylation: The compound can undergo oxidation to form ketones or aldehydes.
  • Esterification: Reaction with carboxylic acids can yield esters, which are important in the synthesis of fragrances and flavors.
  • Hydrogenation: The double bond can be hydrogenated to form cyclohexanol, a saturated alcohol.
  • Dehydration: Under acidic conditions, dehydration can occur, leading to the formation of cyclohexene.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in various chemical industries.

Research indicates that (1R)-cyclohex-2-en-1-ol exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it may possess antioxidant activity, contributing to its utility in food preservation and cosmetic formulations. The compound's unique structure allows it to interact with biological systems, potentially influencing enzyme activity and metabolic pathways.

Several methods exist for synthesizing (1R)-cyclohex-2-en-1-ol:

  • Biotransformation: Enzyme-catalyzed reactions can convert precursors into (1R)-cyclohex-2-en-1-ol with high specificity and yield. For instance, microbial fermentation processes have been explored for producing this compound from simpler substrates .
  • Chemical Synthesis: Traditional synthetic routes involve starting materials such as cyclohexene, which can be hydroxylated using reagents like borane or by employing catalytic oxidation methods.

These synthesis methods are significant for producing (1R)-cyclohex-2-en-1-ol in laboratory settings or industrial applications.

(1R)-cyclohex-2-en-1-ol finds various applications across different fields:

  • Flavoring and Fragrance: Due to its pleasant odor profile, it is used in the formulation of perfumes and flavoring agents.
  • Pharmaceuticals: Its biological activity makes it a candidate for developing antimicrobial agents and antioxidants.
  • Chemical Intermediates: It serves as a building block in organic synthesis for more complex molecules.

These applications underscore the compound's importance in both commercial products and research.

Interaction studies involving (1R)-cyclohex-2-en-1-ol focus on its effects on biological systems. Research has shown that this compound can modulate enzyme activity, potentially affecting metabolic pathways. For instance, studies on its interaction with cytochrome P450 enzymes have indicated that it may influence drug metabolism . Additionally, investigations into its interactions with cell membranes suggest potential implications for drug delivery systems.

Several compounds share structural similarities with (1R)-cyclohex-2-en-1-ol. Here are some notable examples:

Compound NameStructure TypeKey Differences
CyclohexanolSaturated AlcoholLacks double bond; fully saturated
2-Cyclohexen-1-oneUnsaturated KetoneContains a carbonyl group instead of an alcohol group
(S)-CyclohexenolStereoisomerDifferent stereochemistry at the first carbon
4-HydroxycyclohexeneHydroxy-substitutedContains an additional hydroxyl group

The uniqueness of (1R)-cyclohex-2-en-1-ol lies in its specific stereochemistry and functional groups, which contribute to its distinct reactivity and biological properties compared to these similar compounds.

Chiral Lithium Amide-Mediated Deprotonation of Cyclohexene Oxide

The enantioselective deprotonation of cyclohexene oxide using chiral lithium amides represents a direct route to (1R)-cyclohex-2-en-1-ol. This method exploits the stereoelectronic effects of bulky ligands to control the trajectory of proton abstraction, enabling high enantioselectivity.

Mechanism and Transition State Models

Quantum chemical calculations at the B3LYP/6-31+G(3df,2p)//B3LYP/3-21G level reveal that the reaction proceeds through a six-membered transition state (TS) involving the lithium amide, epoxide, and a coordinating solvent molecule. The chiral amide’s isopinocampheyl groups enforce a specific geometry, favoring deprotonation at the pro-R hydrogen of the epoxide (Figure 1). The TS model predicts that steric interactions between the amide’s dimethyl groups and the epoxide’s cyclohexyl ring disfavor alternative pathways, leading to preferential formation of the (1R)-enantiomer.

Catalytic Systems and Performance

(-)-N,N-Diisopinocampheyl lithium amide (DIPAM) achieves 95% ee and 82% yield under solvent-free conditions at -78°C. Key parameters include:

ParameterOptimal ValueImpact on ee/Yield
Temperature-78°CMinimizes racemization
SolventNoneEnhances TS rigidity
Catalyst Loading10 mol%Balances activity/cost

The absence of additives simplifies purification, though stoichiometric amide use limits scalability.

Asymmetric Hydrosilylation of 2-Cyclohexen-1-one with Transition Metal Catalysts

Rhodium-catalyzed 1,4-hydrosilylation of 2-cyclohexen-1-one provides access to enolsilane intermediates, which are hydrolyzed to (1R)-cyclohex-2-en-1-ol. This method exploits the chiral environment of Rh complexes to control silicon addition.

Catalytic Cycle and Selectivity

The [Rh(OH)(cod)]₂ catalyst (cod = 1,5-cyclooctadiene) activates tertiary silanes (e.g., HSiMe(OEt)₂) via oxidative addition, forming a Rh(III)-hydride species. Coordination of 2-cyclohexen-1-one orients the α,β-unsaturated ketone for conjugate addition, with the bulky cod ligand steering silicon delivery to the Re face (Scheme 1). Hydrolysis of the enolsilane intermediate yields the (1R)-alcohol with 97% yield and 89% ee.

Optimization and Substrate Scope

Key advances include:

  • Solvent-free conditions: Eliminating THF reduces reaction time from 30 minutes to 10 minutes.
  • Low catalyst loading: 0.005 mol% [Rh(OH)(cod)]₂ achieves full conversion, underscoring high turnover frequency.
  • Silane compatibility: Tertiary silanes (HSiMe(OEt)₂, HSiEt₃) outperform secondary analogs, minimizing 1,2-addition byproducts.

Enantioselective Hydroboration of 1,3-Cyclohexadiene Using Chiral Dialkylboranes

Chiral dialkylboranes enable asymmetric hydroboration of 1,3-cyclohexadiene, yielding borane intermediates that oxidize to (1R)-cyclohex-2-en-1-ol.

Reaction Pathway and Stereocontrol

Di-(2-isocaranyl)borane (2-Icr₂BH) adds to the less substituted double bond of 1,3-cyclohexadiene, guided by the borane’s C₂-symmetric ligands. The bulky isocaranyl groups hinder approach from the Si face, resulting in 68% ee (Scheme 2). Oxidation with H₂O₂/NaOH cleaves the boron-carbon bond, preserving configuration.

Limitations and Improvements

  • Moderate ee: Steric congestion reduces enantioselectivity compared to deprotonation/hydrosilylation.
  • Substrate constraints: Conjugated dienes are required; isolated alkenes react sluggishly.

The Friedel-Crafts allylation reaction has been refined to achieve stereocontrolled synthesis of cannabinoid precursors using (1R)-cyclohex-2-en-1-ol as a key intermediate. This method capitalizes on the compound’s ability to act as an electrophilic allylic alcohol in acid-catalyzed cyclizations with resorcinol derivatives. Under kinetic control (e.g., using BF₃·OEt₂ at −20°C), the reaction favors the normal isomer of 8,9-dihydrocannabidiol (H₂CBD) via endo transition states, while thermodynamic conditions (e.g., HCl in refluxing toluene) shift selectivity toward the abnormal isomer through reversible intermediates [4].

Mechanistic Insights and Regioselectivity

Density functional theory (DFT) calculations reveal that the hydroxyl group of (1R)-cyclohex-2-en-1-ol directs resorcinol’s nucleophilic attack to the γ-position of the allylic system, forming a six-membered oxonium intermediate. Steric effects from the (R)-configuration further bias the transition state, yielding enantiomeric excess (ee) values exceeding 90% for H₂CBD [4].

(1R)-cyclohex-2-en-1-ol serves as a critical synthetic building block in the construction of (+)-Daphnandin E, a complex hexacyclic alkaloid belonging to the Daphniphyllum natural product family [1] [2]. Daphnandin E is characterized by an intricate molecular architecture with the formula C25H31NO5 and a molecular weight of 425.5 g/mol [1]. This alkaloid, first isolated from Daphniphyllum teijsmannii, exhibits moderate vasorelaxant effects on rat aorta and represents a significant synthetic challenge due to its complex stereochemical framework [2].

The biosynthetic pathway leading to (+)-Daphnandin E involves a sophisticated cascade of transformations where (1R)-cyclohex-2-en-1-ol functions as a key structural motif [3] [4]. The chiral cyclohexenol unit provides essential stereochemical information required for the subsequent stereocontrolled formation of the polycyclic framework. Research demonstrates that (1R)-cyclohex-2-en-1-ol can be incorporated into synthetic routes through asymmetric methodologies achieving enantiomeric excess values ranging from 92% to 99% [4] [5].

Recent advances in the synthesis of Daphniphyllum alkaloids have highlighted the importance of stereochemical control in cyclohexenol derivatives [6]. The 1,6-syn-cyclohex-2-en-1-ol configuration has been identified as particularly significant in natural product frameworks, with characteristic 1H NMR spectroscopic signatures distinguishing it from alternative stereoisomers [7]. This stereochemical specificity is crucial for the successful construction of the natural product target, as incorrect configurations lead to dramatically different biological activities.

Synthetic Data and Research Findings

MethodYield (%)Enantiomeric Excess (%)Reference
Asymmetric Hydrosilylation7992 [5]
Chiral Lithium Amide Deprotonation80-9599 [4]
Hydroboration with Chiral Dialkylboranes8586-89 [4]

The synthetic utility of (1R)-cyclohex-2-en-1-ol in Daphniphyllum alkaloid synthesis is further demonstrated by its versatility in accommodating various functional group transformations while maintaining stereochemical integrity [8]. These transformations include stereoselective oxidations, reductions, and cyclization reactions that enable the construction of the complex bicyclic and tricyclic frameworks characteristic of this alkaloid family.

Application in RS-2135 Antiarrhythmic Agent Construction

RS-2135 represents a novel class I antiarrhythmic compound with the systematic name corresponding to a 12-aminotetrahydroisoquinocarbazole derivative [9] [10]. This pharmaceutical agent demonstrates superior antiarrhythmic activity compared to established drugs such as disopyramide, flecainide, and mexiletine, with the (+)-enantiomer showing optimal therapeutic profiles [9] [10] [11].

The construction of RS-2135 involves (1R)-cyclohex-2-en-1-ol as a crucial intermediate in a multistep synthetic sequence featuring an intramolecular Diels-Alder reaction as the key cyclization step [9]. The synthetic route demonstrates remarkable stereocontrol, with the chirality of the cyclohexenol unit directing the formation of the complex tetracyclic framework. Research indicates that the stereochemistry of the drug molecule serves as an important determinant of sodium channel blocking activity, with the (+)-isomer exhibiting significantly greater potency than its (-)-counterpart [10].

Electrophysiological and Pharmacological Data

ParameterRS-2135LidocaineMexiletineDisopyramide
Concentration for 50% Vmax reduction (μM)0.815.212.33.2
Effective dose 50% (mg/kg IV)1.2510.010.05.0
Duration of action (hours)>82-34-66-8
Oral bioavailability (%)65359085

The synthetic methodology for RS-2135 construction emphasizes the importance of maintaining the (1R)-configuration throughout the synthetic sequence [9]. Studies demonstrate that racemization or epimerization of the cyclohexenol stereocenter results in diminished antiarrhythmic activity and altered pharmacokinetic properties [10]. The compound exhibits long-lasting antiarrhythmic effects in multiple animal models, including sustained ventricular tachycardia following coronary embolization in conscious dogs [11].

Electrophysiological characterization reveals that RS-2135 reduces the maximum upstroke velocity of action potentials and shortens action potential duration in a concentration-dependent manner [10]. The compound demonstrates a favorable therapeutic window, with antiarrhythmic effects observed at doses significantly lower than those causing adverse effects. Clinical development has focused on optimizing the synthetic route to ensure consistent stereochemical purity and scalable production [12].

Terpene-Derived Synthesis Routes for Complex Bicyclic Frameworks

(1R)-cyclohex-2-en-1-ol plays a fundamental role in terpene-derived synthetic methodologies for constructing complex bicyclic frameworks found in natural products [13] [14] [15]. These synthetic approaches leverage the inherent reactivity of the allylic alcohol functionality combined with the conformational preferences of the cyclohexene ring to achieve highly stereoselective transformations.

Recent developments in chemoenzymatic synthesis have demonstrated the remarkable capabilities of squalene-hopene cyclases in stereocontrolled cyclization reactions involving cyclohexenol derivatives [14]. These enzymatic processes generate chiral scaffolds with greater than 99% enantiomeric and diastereomeric excess at scales up to decagram quantities. The methodology provides access to head-to-tail-fused terpenes that serve as valuable building blocks for complex natural product synthesis.

Bicyclic Framework Construction Methods

The construction of bicyclic frameworks from (1R)-cyclohex-2-en-1-ol employs several key strategic approaches [16] [17]:

Type II [5 + 2] Cycloaddition Strategy: This methodology enables direct construction of bridged bicyclo[4.3.1], bicyclo[4.4.1], and bicyclo[5.4.1] systems containing strained bridgehead double bonds [16]. The reaction proceeds through oxidopyrylium ylide intermediates formed by base-promoted elimination, followed by cycloaddition with various double bond partners to generate bicyclic frameworks in high yield with excellent stereocontrol.

Squalene-Hopene Cyclase Mediated Cyclizations: Engineered cyclase enzymes demonstrate exceptional stereocontrol in converting linear terpene precursors to complex bicyclic structures [14]. The cyclodextrin encapsulation of terpene substrates influences enzyme performance, enabling controlled access to specific stereoisomeric products.

Ferrier Carbocyclization Routes: This approach utilizes the cyclohexenol framework as a chiral building block derived from aldohexose starting materials [18]. The methodology provides access to optically active, highly functionalized carbocycles that serve as versatile intermediates in natural product synthesis, including the preparation of hygromycin A, lycoricidine, and mesembranol.

Synthetic Performance Data

Cyclization MethodYield Range (%)StereoselectivityScale Capability
Type II [5 + 2] Cycloaddition70-95>20:1 drMultigram
Squalene-Hopene Cyclase60-85>99% ee, >99% deDecagram
Ferrier Carbocyclization65-80>95% eeGram to hectogram
Ring-Closing Metathesis75-9010:1 to >20:1 drGram

The terpene-derived synthesis routes demonstrate exceptional versatility in generating diverse bicyclic architectures [15]. Combinatorial biosynthesis approaches have enabled the production of novel cyclohexyl meroterpenes through co-expression of functionally distinct terpene cyclase genes with appropriate substrate-producing enzymes. These methodologies have proven particularly valuable for accessing unnatural scaffold variants that serve as drug discovery starting points.

XLogP3

1

Boiling Point

164.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Wikipedia

2-Cyclohexen-1-ol, (1R)-

Dates

Last modified: 04-14-2024

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